tylosin tartrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

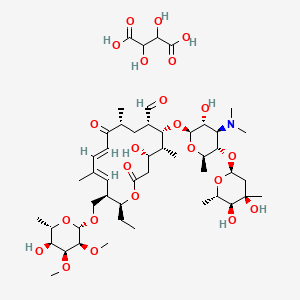

tylosin tartrate is a complex organic compound with a multifaceted structure. This compound is notable for its intricate arrangement of hydroxyl groups, oxan rings, and various functional groups, making it a subject of interest in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions The initial step typically involves the formation of the oxan rings through cyclization reactions

Industrial Production Methods

Industrial production of this compound is challenging due to its complexity. It often involves the use of advanced techniques such as multi-step synthesis, chromatography for purification, and high-performance liquid chromatography (HPLC) for quality control. The process requires stringent conditions to ensure the correct stereochemistry and purity of the final product.

化学反応の分析

Hydrolysis Reactions

Tylosin tartrate undergoes pH-dependent hydrolysis, forming distinct degradation products:

-

Acidic Hydrolysis : Below pH 4, the mycarose sugar moiety is cleaved, yielding desmycosin (tylosin B), which retains partial antibacterial activity .

-

Alkaline Degradation : At neutral to alkaline pH, aldol condensation forms tylosin aldol (TAD), a less active derivative .

Photodegradation Reactions

Photolysis studies reveal significant degradation pathways mediated by reactive oxygen species (ROS):

Direct vs. Indirect Photolysis

| Process | Rate Constant (s⁻¹) | Key Contributors | Efficiency |

|---|---|---|---|

| Direct UV exposure | 9.4×10−5 | UV-C light (254 nm) | Negligible degradation |

| H₂O₂-assisted | 2.18×10−4 | Hydroxyl radicals (- OH) | Moderate |

| Photo-Fenton | 2.96×10−4 | Fe²⁺/H₂O₂ under UV | High |

| Humic acid-mediated | 1.31×10−3 | Singlet oxygen (¹O₂) | Highest |

-

ROS Interaction : Humic acid enhances degradation by generating singlet oxygen (k=4.79×105M−1s−1) and hydroxyl radicals (k=5.27×109M−1s−1) .

-

Photoproducts : Isotylosin A alcohol (isoTA1) and isotylosin A aldol (isoTA2) are identified as major photodegradants .

Acid-Base Reactions

This compound (pKa=7.73) exhibits pH-dependent solubility and ionization:

-

Protonation : At physiological pH (7.4), the dimethylamino group remains protonated, enhancing water solubility .

-

Deprotonation : Under alkaline conditions, deprotonation reduces solubility, favoring precipitation.

Oxidation-Reduction Reactions

While this compound is stable under ambient conditions, it reacts with strong oxidizing agents (e.g., peroxides, hypochlorites), leading to:

Complexation Reactions

This compound forms coordination complexes with divalent metal ions (e.g., Mg²⁺, Ca²⁺), altering its:

-

Solubility : Enhanced in hard water due to chelation.

-

Stability : Metal binding reduces hydrolysis rates in aqueous solutions.

Stability Under Environmental Conditions

Key Takeaways

-

Hydrolysis and photolysis dominate this compound’s degradation, with ROS-mediated pathways being most efficient.

-

Stability is highly pH-sensitive, necessitating controlled formulations for veterinary use.

-

Environmental persistence is limited by humic acid and sunlight, reducing ecological toxicity .

科学的研究の応用

Aquaculture Applications

Tylosin tartrate has shown significant effectiveness in treating bacterial infections in fish, particularly in species such as the olive flounder (Paralichthys olivaceus). Research indicates that this compound can effectively combat pathogens like Streptococcus parauberis, leading to high survival rates in infected fish.

- Case Study : A study demonstrated that intramuscular administration of this compound resulted in a 90% survival rate in infected olive flounder without causing hematological or histopathological side effects. The drug's pharmacokinetic profile revealed extensive distribution in body fluids due to its high lipid solubility and significant plasma protein binding .

Livestock Applications

In livestock, this compound is commonly used as an in-feed antimicrobial agent to prevent infections and improve growth rates. It is particularly effective against respiratory and digestive tract infections caused by sensitive bacteria.

- Resistance Studies : A meta-analysis examined the impact of tylosin on antimicrobial resistance in beef cattle. Results indicated a potential increase in macrolide-resistant Enterococcus species following prolonged tylosin administration. However, the overall effect on other bacteria was mixed, with some studies showing no significant increase in resistance .

Pharmacokinetics and Bioavailability

The pharmacokinetic properties of this compound have been extensively studied across different animal species, including chickens and turkeys.

- Comparative Pharmacokinetics : Research has shown that this compound has a higher oral bioavailability compared to tylosin phosphate when administered to chickens. The calculated bioavailability for this compound was approximately 25.78%, indicating better absorption characteristics .

- Age-Dependent Pharmacokinetics : In turkeys, studies have indicated that the pharmacokinetics of tylosin change with age, affecting clearance rates and elimination half-lives. For instance, the elimination half-life increased from 1.03 hours to 2.96 hours as the birds matured .

Stability and Residue Studies

Stability studies have assessed the degradation of this compound in various formulations and its residues in edible tissues.

- Residue Depletion : A study monitoring tylosin residue depletion in turkey tissues found that residues were effectively cleared within three days of administration at specified dosages .

- Formulation Stability : Research on the stability of this compound soluble powders indicated that formulations maintained acceptable levels over time under controlled conditions, suggesting potential for effective long-term use .

Implications for Human Consumption

The safety of this compound for human consumption has been evaluated through studies assessing its clearance from treated animals before slaughter.

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl groups and other functional groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and other biological molecules. These interactions can modulate the activity of these molecules, leading to various biological effects.

類似化合物との比較

Similar Compounds

2,3-dihydroxybutanedioic acid: A simpler compound with fewer functional groups.

4,5-dihydroxy-4,6-dimethyloxan-2-yl: A compound with a similar oxan ring structure.

5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl: Another compound with a similar oxan ring and hydroxyl groups.

Uniqueness

The uniqueness of tylosin tartrate lies in its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound in various scientific fields.

特性

IUPAC Name |

2,3-dihydroxybutanedioic acid;(4S,5R,6R,7S,9R,11E,13Z,15R,16S)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2S,3S,4S,5S,6S)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-diene-7-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H75NO17.C4H6O6/c1-13-32-29(21-57-44-41(56-12)40(55-11)36(51)25(5)59-44)16-22(2)14-15-30(48)23(3)17-28(20-47)38(24(4)31(49)18-33(50)61-32)63-43-37(52)35(46(9)10)39(26(6)60-43)62-34-19-45(8,54)42(53)27(7)58-34;5-1(3(7)8)2(6)4(9)10/h14-16,20,23-29,31-32,34-44,49,51-54H,13,17-19,21H2,1-12H3;1-2,5-6H,(H,7,8)(H,9,10)/b15-14+,22-16-;/t23-,24-,25+,26-,27+,28-,29-,31+,32+,34+,35-,36+,37-,38-,39-,40+,41+,42+,43+,44+,45-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUBJGFRKYSIEG-RDEFTMJXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)C=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H](/C=C(\C=C\C(=O)[C@@H](C[C@@H]([C@@H]([C@@H]([C@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)C=O)C)/C)CO[C@@H]4[C@H]([C@H]([C@H]([C@@H](O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H81NO23 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1052.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。